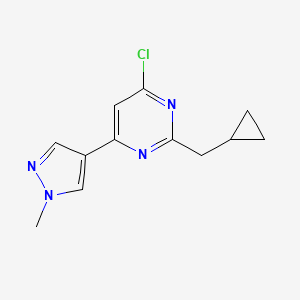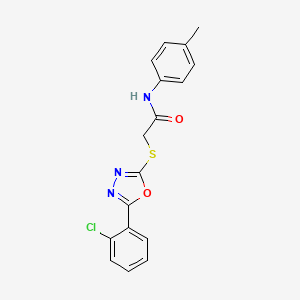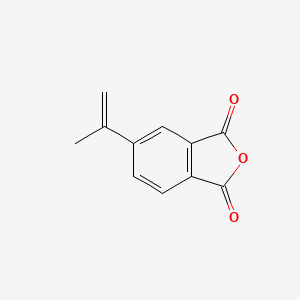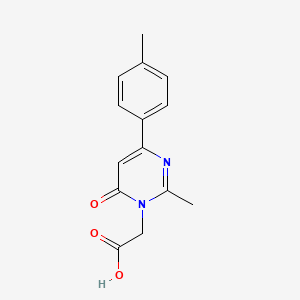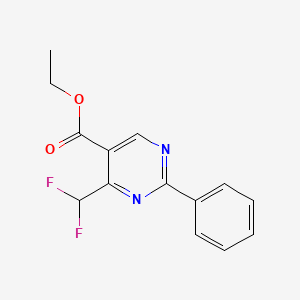
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H15BN2O5S and a molecular weight of 286.11 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-sulfonamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with morpholine-4-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biological molecules such as enzymes and proteins, inhibiting their activity or altering their function. The compound’s boronic acid group is key to its reactivity, enabling it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the morpholine-4-sulfonamido group, making it less versatile in biological applications.
(4-(Morpholine-4-sulfonamido)phenyl)boronic acid: Similar structure but with different substitution patterns on the phenyl ring.
(3-(Piperidine-4-sulfonamido)phenyl)boronic acid: Contains a piperidine ring instead of a morpholine ring, leading to different chemical properties.
Uniqueness
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid is unique due to its combination of a boronic acid group with a morpholine-4-sulfonamido substituent. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H15BN2O5S |
|---|---|
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
[3-(morpholin-4-ylsulfonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O5S/c14-11(15)9-2-1-3-10(8-9)12-19(16,17)13-4-6-18-7-5-13/h1-3,8,12,14-15H,4-7H2 |
Clave InChI |
GIJMTWQBKQXNGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)


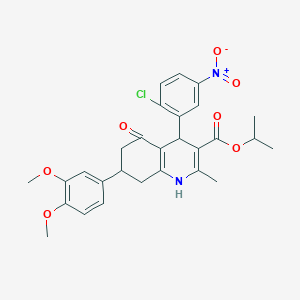
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
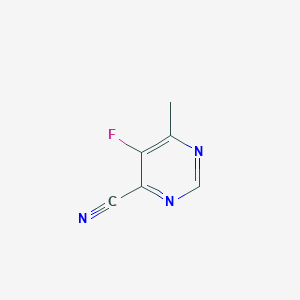
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)

